molecular formula C32H24 B11961598 3,6-Dibenzhydrylidenecyclohexa-1,4-diene CAS No. 26392-12-1

3,6-Dibenzhydrylidenecyclohexa-1,4-diene

Cat. No.: B11961598
CAS No.: 26392-12-1
M. Wt: 408.5 g/mol
InChI Key: XZGOPVBHBJLZHP-UHFFFAOYSA-N
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Description

3,6-Dibenzhydrylidenecyclohexa-1,4-diene is an organic compound with the molecular formula C32H24. It is characterized by its unique structure, which includes two benzhydryl groups attached to a cyclohexa-1,4-diene ring.

Properties

CAS No.

26392-12-1

Molecular Formula

C32H24

Molecular Weight

408.5 g/mol

IUPAC Name

3,6-dibenzhydrylidenecyclohexa-1,4-diene

InChI

InChI=1S/C32H24/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI Key

XZGOPVBHBJLZHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C=C2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibenzhydrylidenecyclohexa-1,4-diene typically involves the condensation of benzhydryl chloride with cyclohexa-1,4-diene under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibenzhydrylidenecyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed:

Scientific Research Applications

3,6-Dibenzhydrylidenecyclohexa-1,4-diene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dibenzhydrylidenecyclohexa-1,4-diene involves its interaction with various molecular targets. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific pathways involved depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

    3,6-Bis(cyanomethylidene)cyclohexa-1,4-diene: Similar in structure but contains cyanomethylidene groups instead of benzhydryl groups.

    Cyclohexa-1,4-diene: A simpler compound with a similar cyclohexa-1,4-diene ring but without the benzhydryl groups.

Uniqueness: 3,6-Dibenzhydrylidenecyclohexa-1,4-diene is unique due to the presence of benzhydryl groups, which impart distinct chemical properties and reactivity.

Biological Activity

3,6-Dibenzhydrylidenecyclohexa-1,4-diene is a synthetic organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a cyclohexadiene core with two benzhydryl substituents at positions 3 and 6. The structural formula can be represented as follows:

C21H20\text{C}_{21}\text{H}_{20}

This unique arrangement contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation.

  • IC50 Values :
    • MCF-7 (Breast Cancer): 15 µM
    • PC-3 (Prostate Cancer): 12 µM

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
  • Receptor Modulation : It is hypothesized to interact with specific receptors on cancer cells, altering signaling pathways that promote cell survival.

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. A recent investigation assessed its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in infectious disease treatment.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers treated MCF-7 and PC-3 cells with varying concentrations of the compound.
    • Results showed significant reduction in cell viability at concentrations above 10 µM.
    • Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
  • Antimicrobial Efficacy :
    • A study evaluated the compound's effect against clinical isolates of Staphylococcus aureus.
    • The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.

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